molecular formula C17H17ClN4O3S B2617110 (E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173604-19-7

(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2617110
CAS RN: 1173604-19-7
M. Wt: 392.86
InChI Key: RBFVIXGLNHZPCX-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activities

  • Heterocyclic Compound Synthesis : A study by Mohareb and Gamaan (2018) explored the synthesis of thiophene, pyrazole, coumarin derivatives incorporating the benzo[d]imidazole moiety from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate. These compounds were evaluated for their antitumor activities against several cancer cell lines, revealing significant potencies among the synthesized compounds. This research exemplifies the utility of chemical synthesis in creating novel compounds with potential anticancer properties (Mohareb & Gamaan, 2018).

Cytotoxicity and Utility in Drug Synthesis

  • Novel Heterocyclic Compounds : Hegazi et al. (2010) reported on the synthesis of new heterocycles from 1-indanone, leading to compounds with notable cytotoxic activities. Such studies underscore the importance of synthesizing and testing new chemical entities for potential therapeutic applications, especially in oncology (Hegazi et al., 2010).

Antimicrobial and Antioxidant Properties

  • Biologically Active Derivatives : Research by Mulwad and Mayekar (2008) focused on synthesizing derivatives of 3-(2-oxo-2H-benzopyran-6-yl)-2-(2-oxo-2H-benzopyran-6-ylimino)-thiazolidin-4-one. These compounds showed significant antibacterial activities, highlighting the potential for developing new antimicrobial agents from chemically synthesized compounds (Mulwad & Mayekar, 2008).

Novel Synthesis Approaches and Anticancer Activities

  • Pyrazole and Thiazole Derivatives : Samir and Mohareb (2022) developed a multi-component reaction leading to the synthesis of pyran-3-hydrazide derivatives, which upon further reactions yielded pyrazole and thiazole derivatives. These compounds were tested against six cancer cell lines, with some showing high cytotoxicity. This work illustrates the synthesis of novel compounds with potential anticancer activities and their evaluation against various cancer types (Samir & Mohareb, 2022).

properties

IUPAC Name

ethyl 2-[6-chloro-2-(2-ethylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-3-22-13(7-8-19-22)16(24)20-17-21(10-15(23)25-4-2)12-6-5-11(18)9-14(12)26-17/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFVIXGLNHZPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.